![molecular formula C26H17ClN2OS2 B304562 [12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone](/img/structure/B304562.png)
[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with dithieno rings and substituted with amino, chlorophenyl, and phenylmethanone groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylOne common synthetic route involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an appropriate nucleophile forms the desired product . The reaction conditions often include the use of copper salts as catalysts and organic solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, electrophiles, organic solvents, catalysts such as copper or palladium salts.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its therapeutic potential in treating various diseases. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
作用机制
The mechanism of action of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its interaction with inflammatory pathways can reduce inflammation and provide therapeutic benefits in inflammatory diseases .
相似化合物的比较
Similar Compounds
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone : This compound shares a similar core structure with 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone but differs in the presence of a pyrazole ring and triazolo-thiadiazine moiety .
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides : This compound has a pyrrolo-pyrimidine core and is known for its selective inhibition of protein kinase B (Akt), making it a potent anticancer agent .
Uniqueness
The uniqueness of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone lies in its fused dithieno-quinoline core and the presence of multiple functional groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
属性
分子式 |
C26H17ClN2OS2 |
|---|---|
分子量 |
473 g/mol |
IUPAC 名称 |
[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone |
InChI |
InChI=1S/C26H17ClN2OS2/c27-16-8-6-14(7-9-16)20-18-10-11-19-17(12-13-31-19)23(18)29-26-21(20)22(28)25(32-26)24(30)15-4-2-1-3-5-15/h1-9,12-13H,10-11,28H2 |
InChI 键 |
YFYXXIMEMKQKBA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CS2)C3=C1C(=C4C(=C(SC4=N3)C(=O)C5=CC=CC=C5)N)C6=CC=C(C=C6)Cl |
规范 SMILES |
C1CC2=C(C=CS2)C3=NC4=C(C(=C31)C5=CC=C(C=C5)Cl)C(=C(S4)C(=O)C6=CC=CC=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


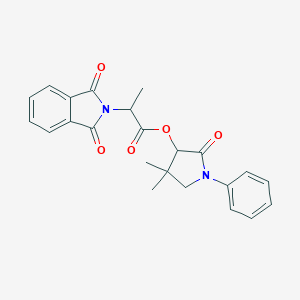
![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid](/img/structure/B304483.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)
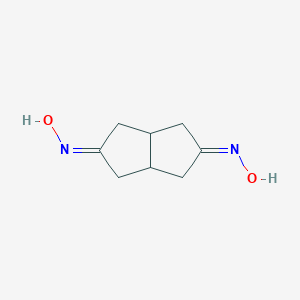
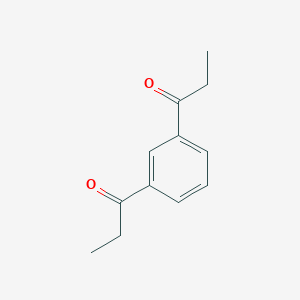
![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304488.png)
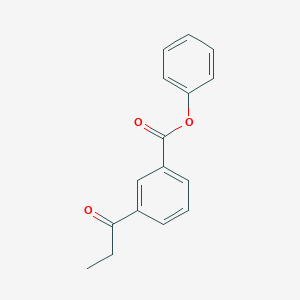
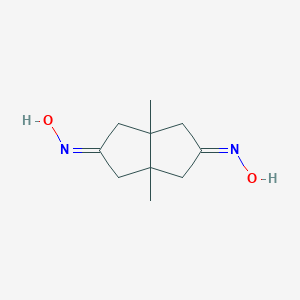
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)
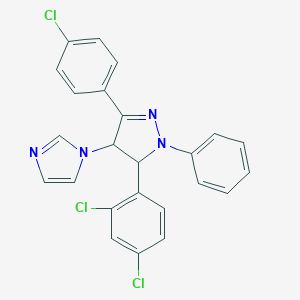
![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
